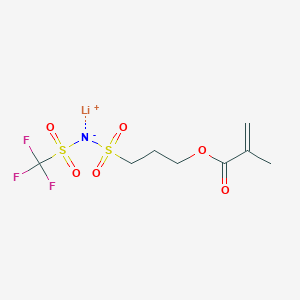
MTFSILi, 93%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTFSILi, 93% (Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium, 93%) is a lithium-based reagent used in organic synthesis and catalysis. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. The reagent is also used in the synthesis of pharmaceuticals and fine chemicals.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for MTFSILi, 93% involves the reaction of MTFSI with lithium hydride in tetrahydrofuran (THF) solvent.
Starting Materials
MTFSI, Lithium hydride, Tetrahydrofuran (THF)
Reaction
Dissolve MTFSI in THF solvent, Add lithium hydride to the solution, Stir the mixture at room temperature for several hours, Filter the resulting mixture to remove any impurities, Evaporate the solvent to obtain MTFSILi, 93% as a white solid
Applications De Recherche Scientifique
MTFSILi, 93% is used in a variety of scientific research applications. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. It is also used in the synthesis of pharmaceuticals and fine chemicals. In addition, MTFSILi, 93% can be used to catalyze the formation of carbon-carbon bonds, as well as the formation of heterocycles. It is also used in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
MTFSILi, 93% is a powerful nucleophilic reagent that is used to catalyze a variety of reactions. In hydrolysis reactions, MTFSILi, 93% acts as a nucleophile, attacking the substrate and forming a covalent bond with it. This bond is then broken by the addition of a base, such as sodium hydroxide, to form the desired product. In deprotection reactions, the reagent acts as a base, removing a protecting group from the substrate. In rearrangement reactions, the reagent acts as a catalyst, facilitating the rearrangement of the substrate.
Effets Biochimiques Et Physiologiques
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. However, it is important to note that the reagent is not known to have any direct biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effects on the body's metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. It has several advantages for use in lab experiments. It is a stable reagent that is easy to prepare and use. It is also highly reactive, which makes it suitable for use in a variety of reactions. The reagent is also relatively non-toxic and has a low level of reactivity with other reagents.
However, there are some limitations to its use in lab experiments. The reagent is not very soluble in water, which can make it difficult to use in certain reactions. It is also susceptible to hydrolysis, which can limit its use in certain reactions. In addition, the reagent is not very stable at high temperatures, which can limit its use in certain reactions.
Orientations Futures
MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. There are several potential future directions for its use. One potential direction is the development of new reaction conditions that make the reagent more stable and more soluble in water. This could allow for the use of the reagent in a wider range of reactions. Another potential direction is the development of new catalysts that are based on the reagent. This could allow for the use of the reagent in a wider range of reactions. Finally, there is potential for the development of new applications for the reagent, such as in the synthesis of pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHBCAWFMJEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3LiNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MTFSILi | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


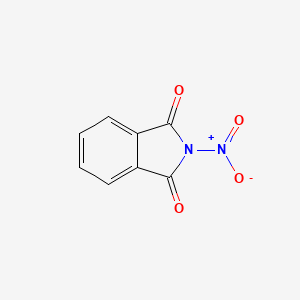

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)


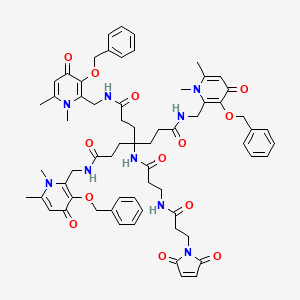
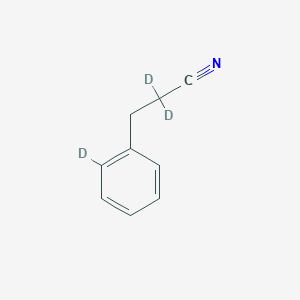
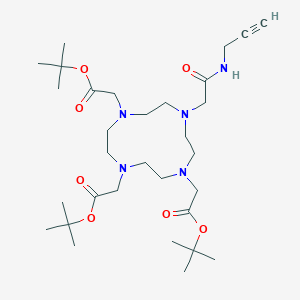
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
